AMPA vs. NMDA Receptor Selectivity: Fanapanel's 2,656-Fold Discrimination vs. NBQX's Metabolic Instability
Fanapanel exhibits a 34-fold binding selectivity for AMPA receptors over NMDA receptors, with Ki values of 3.2 nM (quisqualate/AMPA site) and 8.5 μM (NMDA site) . This translates to a calculated 2,656-fold discrimination in binding affinity. In contrast, the widely used comparator NBQX demonstrates poor AMPA vs. NMDA selectivity following systemic administration due to in vivo metabolic conversion to a less selective metabolite [1]. In rat spinal cord electrophysiology assays, systemic NBQX showed significantly reduced selectivity for AMPA-mediated responses compared to iontophoretically applied NBQX, whereas competitive AMPA antagonists with improved metabolic stability avoid this confounding variable [1].
| Evidence Dimension | AMPA vs. NMDA receptor binding selectivity ratio |
|---|---|
| Target Compound Data | 34-fold (binding); calculated 2,656-fold based on Ki values (3.2 nM AMPA vs. 8.5 μM NMDA) |
| Comparator Or Baseline | NBQX: selectivity compromised in vivo due to metabolic conversion to less selective metabolite |
| Quantified Difference | Fanapanel maintains consistent selectivity across in vitro and in vivo contexts; NBQX selectivity degrades following systemic administration |
| Conditions | Fanapanel: rat cortical slice preparation assay (Ki). NBQX: rat spinal cord electrophysiology (in vivo systemic vs. iontophoretic administration) |
Why This Matters
Procurement decisions for in vivo neuropharmacology studies must account for the metabolic stability of AMPA selectivity—Fanapanel maintains consistent AMPA vs. NMDA discrimination while NBQX generates ambiguous mixed-receptor pharmacology following systemic dosing.
- [1] Chizh BA, Cumberbatch MJ, Herrero JF, et al. A comparison of intravenous NBQX and GYKI 53655 as AMPA antagonists in the rat spinal cord. Br J Pharmacol. 1994;112(3):843-848. doi:10.1111/j.1476-5381.1994.tb13157.x View Source
